REACTION_CXSMILES
|
C(OO)(=O)C.[Cl:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.ClCCCC1C=C[N+:23]([O-])=[CH:22]C=1.COS([O-])(=O)=O.ClCCCC1C=C[N+](OC)=CC=1.[C-]#N.[K+]>S(OC)(OC)(=O)=O.O.[OH-].[Na+]>[Cl:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([C:22]#[N:23])[CH:11]=1 |f:3.4,5.6,9.10|
|
Name
|
Peracetic acid
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
|
ClCCCC1=CC=NC=C1
|
Name
|
4-(3-chloropropyl)-pyridine-N-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCC1=CC=[N+](C=C1)[O-]
|
Name
|
|
Quantity
|
4.66 g
|
Type
|
solvent
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
4-(3-chloropropyl)-1-methoxypyridinium methyl sulfate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].ClCCCC1=CC=[N+](C=C1)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred until the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 80°
|
Type
|
CUSTOM
|
Details
|
falls to 30°
|
Type
|
CUSTOM
|
Details
|
Excess peracid is destroyed with sodium sulfite solution
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
DISSOLUTION
|
Details
|
The residue is redissolved in methylene chloride (50 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with methylene chloride (3×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
FILTRATION
|
Details
|
the residue filtered through 45 g of silica gel with ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC1=CC(=NC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |